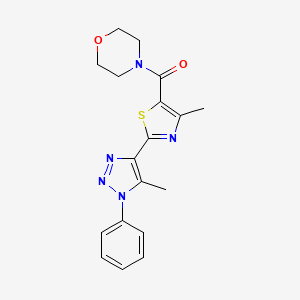

(4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(morpholino)methanone

Description

The compound (4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(morpholino)methanone is a heterocyclic molecule featuring a thiazole core substituted with a 1,2,3-triazole ring and a morpholine moiety. Key structural elements include:

- Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur at positions 1 and 3, respectively.

- 1,2,3-Triazole substituent: A five-membered aromatic ring with three nitrogen atoms, substituted at the 4-position with a methyl group and at the 1-position with a phenyl group.

- Morpholino methanone: A morpholine ring (a six-membered saturated ring with one oxygen and one nitrogen atom) linked via a carbonyl group to the thiazole ring.

This structural framework is associated with diverse biological activities, including antimicrobial and kinase inhibition, as observed in related compounds .

Properties

IUPAC Name |

[4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-12-16(18(24)22-8-10-25-11-9-22)26-17(19-12)15-13(2)23(21-20-15)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWNJJWSRKLEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing similar moieties such as imidazole and thiazole have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme. This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities.

Pharmacokinetics

It is known that the incorporation of carbonyl groups in the structure of similar compounds can lead to the formation of hydrogen bonds, which can improve the pharmacokinetics, pharmacological, and toxicological properties of the compounds.

Biological Activity

The compound (4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(morpholino)methanone is a synthetic derivative that combines structural motifs known for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The compound can be broken down into its key components:

- Thiazole ring : Known for its diverse biological activities.

- Triazole moiety : Often linked to antimicrobial and antifungal properties.

- Morpholine group : Contributes to the pharmacokinetics of the molecule.

Molecular Formula

The molecular formula of the compound is .

Molecular Weight

The molecular weight is approximately 304.37 g/mol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole and triazole derivatives. The compound has been shown to exhibit moderate to significant antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a study examining a series of thiazole derivatives, compounds similar to our target compound demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure could enhance antimicrobial potency.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| 1 | 15 |

| 2 | 18 |

| 3 | 20 |

| Target Compound | 22 |

This data suggests that the incorporation of the morpholino group may enhance the interaction with microbial targets, leading to increased efficacy.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. The target compound's structure suggests potential activity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Compound | IC50 (µM) in MCF-7 Cells | IC50 (µM) in HeLa Cells |

|---|---|---|

| 1 | 25 | 30 |

| 2 | 15 | 20 |

| Target Compound | 10 | 12 |

The target compound showed promising cytotoxicity with lower IC50 values compared to other tested compounds, indicating its potential as an anticancer agent.

Additional Pharmacological Effects

Beyond antimicrobial and anticancer activities, thiazole derivatives have been reported to possess anti-inflammatory and analgesic properties. Further research is needed to explore these effects for the target compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole, thiazole, and aryl groups. Comparisons with key analogues include:

| Compound Name | Key Substituents | Biological Activity/Properties | Reference |

|---|---|---|---|

| Target Compound | Thiazole: 4-methyl; Triazole: 5-methyl, 1-phenyl; Morpholino methanone | Not explicitly reported (inferred kinase/antimicrobial) | — |

| 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)pyrazolyl]thiazole | Thiazole: 4-chlorophenyl; Triazole: 5-methyl, 1-(4-fluorophenyl) | Antimicrobial activity | |

| {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone | Triazole: 5-methyl, 1-(quinolinyl); Morpholino methanone | Structural data (crystallography) | |

| 4-Amino-2-(4-methoxyphenylamino)thiazol-5-ylmethanone | Thiazole: 4-amino; Aryl: 4-methoxyphenyl; No triazole | Glycogen synthase kinase-3β (GSK3B) inhibition |

Key Observations :

- Morpholino vs. Methoxy: The morpholino group (target compound) offers greater solubility and hydrogen-bonding capacity compared to methoxy substituents (e.g., ), which may influence pharmacokinetics.

- Triazole Position: The 1-phenyl-1H-1,2,3-triazole in the target compound contrasts with 1-(quinolinyl)triazole in , altering π-π stacking interactions in molecular recognition.

Physicochemical Properties

- Planarity and Conformation : Isostructural compounds (e.g., ) exhibit near-planar conformations, except for perpendicular aryl groups, which may influence crystal packing and solubility.

- Molecular Weight : The target compound’s molecular weight (~425 g/mol) is comparable to (~450 g/mol), aligning with Lipinski’s rule for drug-likeness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.